molecular formula C15H14N4S B14199380 N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea CAS No. 864629-11-8

N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea

Cat. No.: B14199380
CAS No.: 864629-11-8
M. Wt: 282.4 g/mol
InChI Key: PQTZQDQNZVXEIP-UHFFFAOYSA-N
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Description

N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea: is an organic compound with the molecular formula C15H14N4S. This compound is known for its unique structure, which includes both amino and thiourea functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea typically involves the reaction of benzylideneaniline with thiourea under specific conditions. One common method includes the condensation of benzylideneaniline with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications .

Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a pharmaceutical intermediate. It has shown promise in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-[Amino(benzylideneamino)methylidene]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to inhibit certain enzymes and disrupt cellular processes underlies its potential therapeutic effects .

Properties

CAS No.

864629-11-8

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

1-[amino-(benzylideneamino)methylidene]-3-phenylthiourea

InChI

InChI=1S/C15H14N4S/c16-14(17-11-12-7-3-1-4-8-12)19-15(20)18-13-9-5-2-6-10-13/h1-11H,(H3,16,18,19,20)

InChI Key

PQTZQDQNZVXEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC(=NC(=S)NC2=CC=CC=C2)N

Origin of Product

United States

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